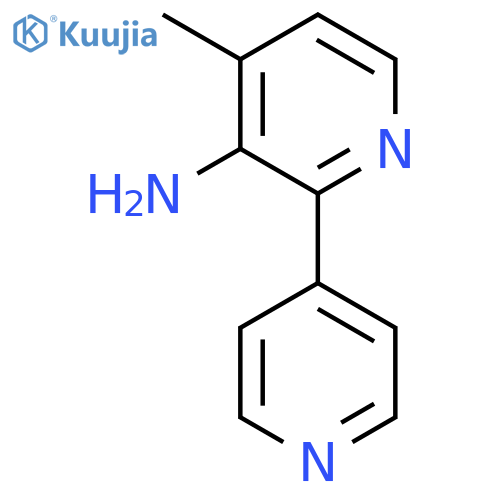Cas no 1214343-97-1 (4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)

4-Methyl-2-(pyridin-4-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(pyridin-4-yl)pyridin-3-amine
- 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine
-
- インチ: 1S/C11H11N3/c1-8-2-7-14-11(10(8)12)9-3-5-13-6-4-9/h2-7H,12H2,1H3
- InChIKey: HBSUSCBQOAQSRW-UHFFFAOYSA-N
- SMILES: N1C=CC(C)=C(C=1C1C=CN=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- トポロジー分子極性表面積: 51.8
- XLogP3: 1.1
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000882-500mg |
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine |
1214343-97-1 | 95% | 500mg |
$1853.50 | 2023-09-04 | |
| Alichem | A029000882-1g |
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine |
1214343-97-1 | 95% | 1g |
$2750.25 | 2023-09-04 | |
| Alichem | A029000882-250mg |
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine |
1214343-97-1 | 95% | 250mg |
$1048.60 | 2023-09-04 |
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
4-Methyl-2-(pyridin-4-yl)pyridin-3-amineに関する追加情報
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine: An Overview of a Promising Compound (CAS No. 1214343-97-1)
4-Methyl-2-(pyridin-4-yl)pyridin-3-amine (CAS No. 1214343-97-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyridine and amine moieties, exhibits a range of biological activities that make it a promising candidate for further research and development.
The chemical structure of 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine is composed of a central pyridine ring substituted with a methyl group at the 4-position and an amine group at the 3-position, with an additional pyridine ring attached at the 2-position. This intricate arrangement confers the molecule with specific properties that are crucial for its biological activity. The presence of the amine group allows for hydrogen bonding interactions, while the pyridine rings provide aromaticity and electron delocalization, which are essential for binding to various biological targets.
Recent studies have highlighted the potential of 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate the activity of certain enzymes and receptors involved in these conditions, potentially slowing disease progression and improving cognitive function.
In addition to its neuroprotective properties, 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine has also demonstrated anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a potential candidate for the treatment of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine has been extensively studied to understand its behavior in biological systems. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. It also shows low toxicity in animal models, making it a safe candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for phase II trials, which will focus on evaluating the compound's therapeutic potential in specific patient populations.
Beyond its direct therapeutic applications, 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine has also been explored as a lead compound for drug discovery efforts. Its unique structure serves as a scaffold for the development of novel derivatives with enhanced biological activity and improved pharmacological properties. Researchers are actively investigating structural modifications to optimize the compound's potency and selectivity for specific targets.
The synthesis of 4-Methyl-2-(pyridin-4-yl)pyridin-3-amine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions and multistep functional group transformations. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, facilitating its use in both research and clinical settings.
In conclusion, 4-Methyl-2-(pyridin-4-y l)pyridin -3 -amine strong > (CAS No . 1 21 4 3 4 3 -97 -1 ) represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , favorable pharmacokinetic profile , and low toxicity make it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , this compound holds great promise for advancing our understanding of various diseases and developing new treatments . p >
1214343-97-1 (4-Methyl-2-(pyridin-4-yl)pyridin-3-amine) Related Products
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 1184221-15-5(N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine)
- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)
- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)
- 1847-68-3(Methyl 5-(4-methoxyphenyl)-5-oxopentanoate)
- 2438-40-6(Triheptadecanoin Standard)
- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 24294-83-5(Pyrazine, 2,5-bis(1-methylethyl)-)
- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)




